molecular formula C17H12Cl2O3 B3041242 3-(2,4- Dichlorophenyl)-7-ethoxycoumarin CAS No. 263365-41-9

3-(2,4- Dichlorophenyl)-7-ethoxycoumarin

Cat. No.: B3041242
CAS No.: 263365-41-9
M. Wt: 335.2 g/mol
InChI Key: IITGXLSJWKPUNQ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-7-ethoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and an ethoxy group attached to the coumarin core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dichlorophenyl)-7-ethoxycoumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-7-ethoxycoumarin has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: It is employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-7-ethoxycoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it can interact with DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

    3-(2,4-Dichlorophenyl)-7-methoxycoumarin: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(2,4-Dichlorophenyl)-coumarin: Lacks the ethoxy group, leading to different chemical and biological properties.

    7-Ethoxycoumarin: Lacks the 2,4-dichlorophenyl group, resulting in different reactivity and applications.

Uniqueness: 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin is unique due to the combination of the 2,4-dichlorophenyl group and the ethoxy group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and pathways, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3/c1-2-21-12-5-3-10-7-14(17(20)22-16(10)9-12)13-6-4-11(18)8-15(13)19/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITGXLSJWKPUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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